cis-3-Hydroxy-4-methylpiperidine
Overview
Description
cis-3-Hydroxy-4-methylpiperidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s stereochemistry, denoted by the (3R,4R) configuration, indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Scientific Research Applications
cis-3-Hydroxy-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders and other therapeutic areas.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-4-methylpiperidine can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4-methylpiperidin-3-one derivative, using chiral catalysts. This method ensures the selective formation of the desired (3R,4R) enantiomer.
Another method involves the reduction of (3R,4R)-4-methylpiperidin-3-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to obtain the alcohol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
cis-3-Hydroxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, such as amines, using reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-methylpiperidin-3-ol: A diastereomer with different stereochemistry, leading to distinct biological and chemical properties.
(3S,4R)-4-methylpiperidin-3-ol: Another diastereomer with unique characteristics.
(3S,4S)-4-methylpiperidin-3-ol: The enantiomer of cis-3-Hydroxy-4-methylpiperidine, exhibiting different reactivity and biological activity
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct properties and makes it valuable for targeted applications in research and industry. Its ability to selectively interact with molecular targets based on its chiral configuration sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.